![molecular formula C16H14N2O B1211457 1-Metil-5-fenil-1,3-dihidro-benzo[e][1,4]diazepin-2-ona CAS No. 3034-65-9](/img/structure/B1211457.png)

1-Metil-5-fenil-1,3-dihidro-benzo[e][1,4]diazepin-2-ona

Descripción general

Descripción

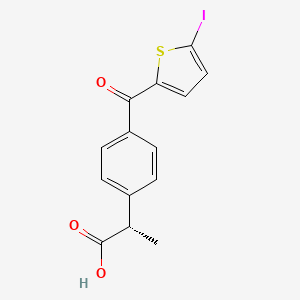

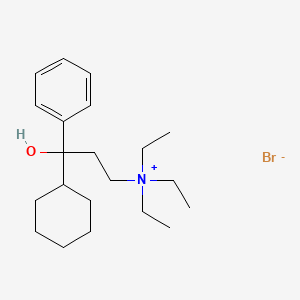

1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, also known as 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one, is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

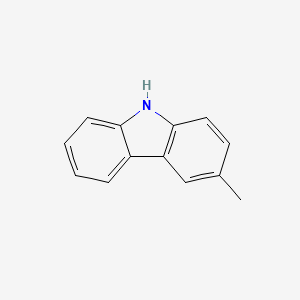

Este compuesto es un miembro de la familia de las 1,4-benzodiazepinas, que son conocidas por su diversa actividad biológica y farmacológica {svg_1}. Se utilizan en el tratamiento de diversos trastornos del sistema nervioso central (SNC) {svg_2}. Por ejemplo, el midazolam, una imidazobenzodiazepina, es un compuesto medicinal que fue sintetizado por primera vez por Fryer y Walser en 1978 {svg_3}. Tiene diversas propiedades farmacológicas, como actividad anestésica, sedante, hipnótica, anticonvulsiva, relajante muscular y ansiolítica {svg_4}.

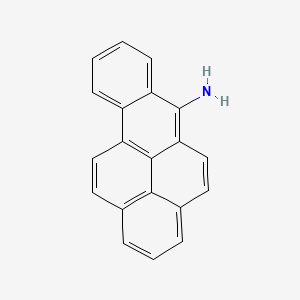

Síntesis química

Se han descrito métodos mejorados y escalables para la síntesis de midazolam y sus análogos {svg_5}. En estas metodologías, los intermediarios imidazobenzodiazepinicos se pueden preparar fácilmente mediante un proceso mejorado {svg_6}. La condensación en un solo paso de benzodiazepinas con monoanión de isocianuro de tosilmetil o isocianoacetato de etilo en condiciones suaves condujo a la formación de imidazobenzodiazepina {svg_7}.

Estudios termodinámicos

El compuesto se puede estudiar por sus propiedades termodinámicas {svg_8}. Esto puede proporcionar información valiosa sobre su estabilidad, reactividad y usos potenciales en varios procesos químicos {svg_9}.

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one is the GABA neurotransmitter . GABA, or gamma-aminobutyric acid, is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

The compound interacts with the benzodiazepine receptor, which is part of the GABA receptor complex. Once bound to the benzodiazepine receptor, the compound locks the receptor into a conformation where it has a greater affinity for the GABA neurotransmitter . This enhances the effect of GABA, leading to increased inhibitory effects on neuronal firing.

Result of Action

The molecular and cellular effects of the compound’s action include increased inhibitory effects on neuronal firing, leading to effects such as sedation, hypnosis, and muscle relaxation . These effects make it useful for treating conditions such as anxiety and insomnia .

Propiedades

IUPAC Name |

1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZWYQYDWCXHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346661 | |

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-65-9 | |

| Record name | 1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

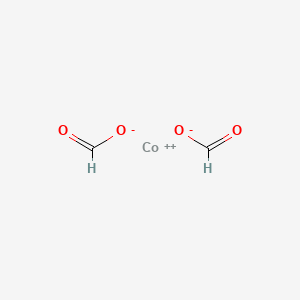

Q1: What structural insights can be gained from studying the complex formation between diazepam and metal ions like palladium(II)?

A1: Research has shown that diazepam can act as a bridging ligand, connecting two palladium(II) ions in a square planar complex. [] This interaction occurs through specific atoms in the diazepam molecule, providing valuable information about potential binding sites and the molecule's spatial arrangement. This knowledge can be further applied to understand how diazepam might interact with biological targets.

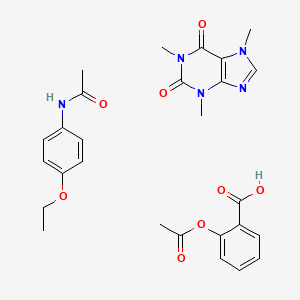

Q2: How does the solubility of diazepam in various solvents impact its formulation and potential delivery methods?

A2: Diazepam exhibits limited solubility in water, a crucial factor when considering its administration and bioavailability. Studies have explored enhancing its solubility using co-solvents like propylene glycol and polymers like carboxymethyl cellulose. [] These approaches aim to improve diazepam's dissolution rate and potentially lead to more efficient drug delivery methods.

Q3: Can you elaborate on the analytical techniques employed to study diazepam's interactions and properties?

A3: Various spectroscopic techniques have been instrumental in characterizing diazepam and its complexes. Infrared (IR) and far-infrared (FIR) spectroscopy provide insights into the vibrational modes of the molecule and its interactions with metal ions, elucidating the nature of chemical bonds. [] Additionally, electronic spectra offer information about the electronic transitions within the molecule, further aiding in understanding its structure and reactivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

![S-(R*,R*)]-4-[Aminoiminomethyl)amino]-N-[[1-[3-hydroxy-2-[(2-naphthalenylsulfonyl)amino]-1-oxopropyl]-2-pyrrolidinyl] methyl]butanamide](/img/structure/B1211395.png)

![4-[[Glutamic acid]-carbonyl]-benzene-sulfonyl-d-proline](/img/structure/B1211396.png)